2-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid
Description
2-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid (CAS: 956440-76-9) is a quinoline-based compound featuring a 4-chloro-3,5-dimethylpyrazole moiety linked via a methyl group to the quinoline core. Its molecular formula is C₁₆H₁₄ClN₃O₂, with a molecular weight of 315.75 g/mol . The compound is structurally characterized by:
- A quinoline ring substituted at the 4-position with a carboxylic acid group.
- A methyl bridge connecting the quinoline to a pyrazole ring, which bears chloro and methyl substituents at positions 4, 3, and 4.
Properties
IUPAC Name |
2-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c1-9-15(17)10(2)20(19-9)8-11-7-13(16(21)22)12-5-3-4-6-14(12)18-11/h3-7H,8H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZWQAHYMOUVCGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=NC3=CC=CC=C3C(=C2)C(=O)O)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized by reacting 4-chloro-3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Coupling with Quinoline: The pyrazole derivative is then coupled with a quinoline precursor.
Carboxylation: The final step involves introducing the carboxylic acid group to the quinoline ring, which can be achieved through various carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may utilize large-scale batch reactors where the above reactions are carried out under optimized conditions to maximize yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The chloro group in the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of pyrazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Quinoline derivatives have been widely studied for their antimicrobial properties. The incorporation of pyrazole moieties has been shown to enhance the activity against various bacterial strains.
Case Study: Antibacterial Properties
A study evaluated several quinoline derivatives, including those with pyrazole substituents. The results indicated that compounds with electron-withdrawing groups on the pyrazole ring exhibited increased antibacterial activity against Mycobacterium smegmatis and other pathogens. For instance, compounds with a chloro group at the 4-position of the pyrazole showed zones of inhibition ranging from 12 to 16 mm, suggesting significant antibacterial efficacy .
Antimalarial Applications
The antimalarial potential of quinoline derivatives is well-documented, especially in targeting Plasmodium falciparum. The compound under discussion has been identified as part of a series that demonstrates potent antiplasmodial activity.
Case Study: Efficacy Against Malaria
In a phenotypic screening study, a related quinoline-4-carboxamide was optimized for better pharmacokinetic properties. It demonstrated an EC50 value of 120 nM against P. falciparum, and further optimization led to compounds with oral efficacy in mouse models of malaria, achieving ED90 values below 1 mg/kg. The mechanism involves inhibition of translation elongation factor 2 (PfEF2), crucial for protein synthesis in the malaria parasite .
Antitubercular Activity
Recent research has focused on the potential of quinoline derivatives as antitubercular agents. The design of hybrid molecules incorporating quinoline and triazole structures has shown promise in inhibiting the InhA target associated with Mycobacterium tuberculosis.
Case Study: Hybrid Molecule Development
A study synthesized various 4-carboxy quinoline derivatives with distinct substituents on the triazole moiety. These compounds were tested for their effectiveness against multiple strains of M. tuberculosis, showing promising inhibitory activity that warrants further investigation into their therapeutic potential .
Comparative Data Table
Mechanism of Action
The mechanism of action of 2-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid involves its interaction with molecular targets such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways . This inhibition can lead to the suppression of tumor growth and other therapeutic effects.
Comparison with Similar Compounds
Substituent Impact Analysis :
- Chloro vs.
- Pyrazole vs. Phenyl Substituents: Pyrazole-linked compounds (e.g., 956440-76-9) exhibit distinct steric and electronic profiles compared to phenyl-substituted quinolines (e.g., C3, HL1). The methyl-pyrazole group may enhance metabolic stability due to reduced aromaticity .
Biological Activity
The compound 2-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid (CAS No. 956440-76-9) has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the areas of anticancer and antimalarial properties. This article synthesizes diverse research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
The molecular formula of the compound is with a molecular weight of 315.75 g/mol. It features a quinoline core substituted with a pyrazole moiety, which is known for its diverse pharmacological properties.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C16H14ClN3O2 |
| Molecular Weight | 315.75 g/mol |
| CAS Number | 956440-76-9 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing pyrazole and quinoline structures. The pyrazole moiety has been associated with various biological activities, including:
- Inhibition of Cancer Cell Proliferation : Research indicates that derivatives of pyrazole exhibit significant cytotoxicity against various cancer cell lines, including H460 (lung cancer), A549 (lung adenocarcinoma), and HT-29 (colon cancer) cells. For instance, compounds derived from pyrazole have shown IC50 values in the nanomolar range, indicating potent anticancer activity .
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the inhibition of key kinases such as Aurora-A and CDK2, which are critical for cell cycle regulation and proliferation .
Antimalarial Activity
The quinoline derivatives have a long history of use in antimalarial treatments. The compound has shown promise in:
- Inhibition of Plasmodium falciparum : Similar quinoline derivatives have been reported to inhibit translation elongation factor 2 (PfEF2), a novel mechanism that disrupts protein synthesis in the malaria parasite. This action is crucial for developing new antimalarial agents that can overcome resistance to existing drugs .
Case Studies
- Study on Anticancer Efficacy : A study evaluated various pyrazole derivatives against multiple cancer cell lines. Among them, one derivative showed an IC50 value of 0.01 µM against MCF7 cells, indicating high potency .
- Antimalarial Screening : Another study screened quinoline derivatives for their ability to inhibit P. falciparum with promising results showing low nanomolar activity against late-stage gametocytes, which are responsible for malaria transmission .
Anticancer Activity Summary
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Pyrazole Derivative A | MCF7 | 0.01 |
| Pyrazole Derivative B | H460 | 0.03 |
| Pyrazole Derivative C | HT-29 | 0.46 |
Antimalarial Activity Summary
| Compound | Target | EC50 (nM) |
|---|---|---|
| Quinoline Derivative D | P. falciparum | 120 |
| Quinoline Derivative E | Gametocytes | <10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
